tert-butyl 3-(3-oxopiperazin-2-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-oxopiperazin-2-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H21N3O3 and a molecular weight of 255.31 g/mol . This compound is characterized by the presence of an azetidine ring, a piperazine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-butyl 3-(3-oxopiperazin-2-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is attached using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl 3-(3-oxopiperazin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-(3-oxopiperazin-2-yl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-oxopiperazin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 3-(3-oxopiperazin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound has a similar azetidine ring but lacks the piperazine ring.
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound has an oxoethyl group instead of the oxopiperazine group.
tert-Butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate: This compound has a dimethyl group on the piperazine ring.
The uniqueness of this compound lies in its combination of the azetidine and piperazine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2352421-09-9 |
---|---|
Molecular Formula |
C12H21N3O3 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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